

Phenyl Fluorosulfate: A Comprehensive Technical Guide to Synthesis and Characterization

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Compound of Interest

Compound Name: Phenyl fluorosulfate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl fluorosulfate (PhOSO₂F) has emerged as a versatile and valuable chemical entity in the fields of chemical biology, medicinal chemistry, and organic synthesis. Its unique reactivity profile, balancing stability with controlled electrophilicity, has positioned it as a key functional group for the development of covalent inhibitors, chemical probes for proteomics, and as a reactive handle for bioconjugation. This technical guide provides an in-depth overview of the synthesis and characterization of **phenyl fluorosulfate**, offering detailed experimental protocols and a summary of its key analytical data.

Synthesis of Phenyl Fluorosulfate

The synthesis of **phenyl fluorosulfate** is most commonly and safely achieved through the reaction of phenol with sulfuryl fluoride (SO₂F₂). Modern protocols often utilize methods that avoid the direct handling of gaseous SO₂F₂ by generating it in situ or ex situ. The following protocol is adapted from a reliable and scalable method that employs the ex situ generation of sulfuryl fluoride from 1,1'-sulfonyldiimidazole (SDI).^{[1][2][3][4]}

Experimental Protocol: Synthesis via Ex Situ Generation of Sulfuryl Fluoride

This method utilizes a two-chamber reactor system to safely generate and react sulfonyl fluoride with phenol.

Materials:

- Phenol
- 1,1'-Sulfonyldiimidazole (SDI)
- Potassium Fluoride (KF)
- Trifluoroacetic Acid (TFA)
- Triethylamine (Et₃N)
- Dichloromethane (DCM, anhydrous)
- Deionized Water
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Two-chamber reactor

Procedure:

- **Reactor Setup:** In a fume hood, assemble a flame-dried two-chamber reactor.
- **Chamber A (Gas Generation):** To chamber A, add 1,1'-sulfonyldiimidazole (1.5 eq.), potassium fluoride (3.0 eq.), and a magnetic stir bar.
- **Chamber B (Reaction):** To chamber B, add phenol (1.0 eq.), triethylamine (1.5 eq.), and anhydrous dichloromethane.
- **Initiation:** Seal both chambers. Through a septum, slowly add trifluoroacetic acid (2.0 eq.) to chamber A while stirring. The reaction between SDI, KF, and TFA will generate sulfonyl fluoride gas, which will diffuse into chamber B.

- **Reaction:** Stir the contents of chamber B at room temperature for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, carefully vent the reactor in the fume hood. Transfer the reaction mixture from chamber B to a separatory funnel.
- **Extraction:** Wash the organic layer sequentially with 1 M HCl, deionized water, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **phenyl fluorosulfate**.
- **Purification:** The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **phenyl fluorosulfate** as a colorless oil.

Characterization of Phenyl Fluorosulfate

Thorough characterization is essential to confirm the identity and purity of the synthesized **phenyl fluorosulfate**. The following tables summarize the expected analytical data.

Table 1: NMR Spectroscopic Data for Phenyl Fluorosulfate

Nucleus	Solvent	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
^1H NMR	CDCl_3	~ 7.45	t	~ 8.0	para-H
~ 7.30	t	~ 8.0	meta-H		
~ 7.20	d	~ 8.0	ortho-H		
^{13}C NMR	CDCl_3	~ 150.0	s	-	C-O
~ 130.0	s	-	para-C-H		
~ 127.5	s	-	meta-C-H		
~ 121.0	s	-	ortho-C-H		
^{19}F NMR[5][6]	CDCl_3	$\sim 38\text{-}40$	s	-	$-\text{SO}_2\text{F}$

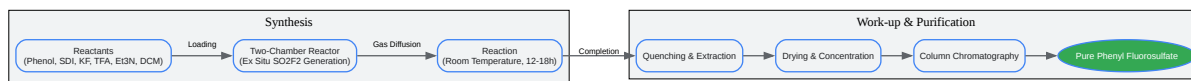
Table 2: IR and Mass Spectrometry Data for Phenyl Fluorosulfate

Technique	Key Absorptions / m/z	Interpretation
IR Spectroscopy	$\sim 1420\text{-}1400\text{ cm}^{-1}$ (strong) $\sim 1220\text{-}1200\text{ cm}^{-1}$ (strong)	Asymmetric S=O stretch Symmetric S=O stretch
	$\sim 870\text{-}850\text{ cm}^{-1}$ (strong)	S-F stretch
Mass Spectrometry	m/z 176.0 (M^+)	Molecular ion

Diagrams

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of **phenyl fluorosulfate**.

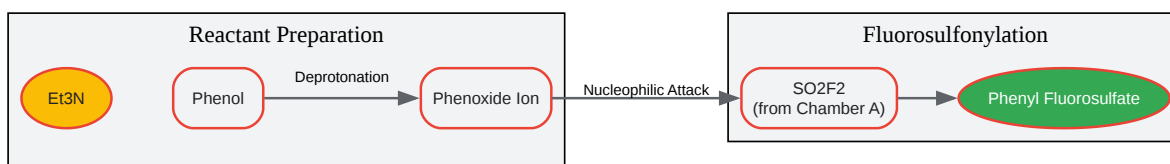


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*Synthesis and Purification Workflow for **Phenyl Fluorosulfate**.*

Reaction Mechanism

The reaction proceeds via the formation of a reactive sulfonyl fluoride gas which then electrophilically attacks the phenoxide ion.



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*Simplified Reaction Mechanism of **Phenyl Fluorosulfate** Synthesis.*

Applications in Drug Development and Research

Phenyl fluorosulfate and its derivatives are increasingly utilized in drug discovery and chemical biology for several key applications:

- **Covalent Inhibitors:** The fluorosulfate group can act as a "warhead" that covalently modifies specific amino acid residues (e.g., tyrosine, serine, lysine) in protein active sites. This allows for the development of highly potent and selective irreversible inhibitors.
- **Chemical Probes:** Aryl fluorosulfates are employed as chemical probes to identify and map protein binding sites and to study protein-protein interactions.[1]

- Click Chemistry: The sulfur(VI) fluoride exchange (SuFEx) reaction, a next-generation click chemistry platform, utilizes fluorosulfates as versatile connectors for the rapid and efficient synthesis of diverse molecular architectures.[4][5][7]

Conclusion

The synthesis of **phenyl fluorosulfate** via the ex situ generation of sulfuryl fluoride offers a safe, efficient, and scalable route to this important chemical intermediate. Its well-defined spectroscopic signature allows for straightforward characterization. The unique reactivity of the fluorosulfate moiety continues to open new avenues for innovation in drug design, proteomics, and materials science, making it a critical tool for researchers in these fields.

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